Flutamida-d7

Descripción general

Descripción

Flutamida-d7 es una forma deuterada de flutamida, que es un medicamento antiandrogénico utilizado principalmente para tratar el cáncer de próstata. La versión deuterada, this compound, se utiliza a menudo como un estándar interno en química analítica, particularmente en espectrometría de masas, para cuantificar los niveles de flutamida en muestras biológicas .

Aplicaciones Científicas De Investigación

Flutamida-d7 tiene varias aplicaciones de investigación científica, que incluyen:

Química analítica: Se utiliza como un estándar interno en espectrometría de masas para la cuantificación de flutamida en muestras biológicas.

Farmacocinética: Ayuda en el estudio del metabolismo y la farmacocinética de flutamida al proporcionar una referencia etiquetada con isótopos estables.

Desarrollo de fármacos: Se utiliza en el desarrollo y la validación de métodos analíticos para flutamida y sus metabolitos.

Mecanismo De Acción

Flutamida-d7, al igual que la flutamida, actúa como un antagonista selectivo del receptor de andrógenos. Compite con andrógenos como la testosterona y la dihidrotestosterona por la unión a los receptores de andrógenos en tejidos como la glándula prostática. Al hacerlo, previene los efectos de estos andrógenos e inhibe el crecimiento de las células cancerosas de próstata .

Análisis Bioquímico

Biochemical Properties

Flutamide-d7 plays a crucial role in inhibiting androgen receptors, thereby preventing the activation of androgen-responsive genes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, Flutamide-d7 binds to the androgen receptor, inhibiting its interaction with dihydrotestosterone. This inhibition prevents the transcription of genes involved in prostate cancer cell proliferation. Additionally, Flutamide-d7 is metabolized by liver enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites .

Cellular Effects

Flutamide-d7 exerts significant effects on various cell types, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes. Flutamide-d7 also affects cellular metabolism by altering the activity of enzymes involved in lipid and glucose metabolism, thereby impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Flutamide-d7 involves its binding to the androgen receptor, preventing the receptor’s activation by androgens. This binding inhibits the receptor’s ability to translocate to the nucleus and bind to androgen response elements on DNA. Consequently, the transcription of androgen-responsive genes is suppressed. Additionally, Flutamide-d7 can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in its own metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutamide-d7 change over time. Initially, Flutamide-d7 exhibits strong anti-androgenic activity, leading to significant inhibition of androgen receptor signaling. Over time, the stability and degradation of Flutamide-d7 can influence its efficacy. Long-term studies have shown that prolonged exposure to Flutamide-d7 can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Flutamide-d7 vary with different dosages in animal models. At low doses, Flutamide-d7 effectively inhibits androgen receptor activity without causing significant toxicity. At higher doses, Flutamide-d7 can induce adverse effects such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve maximal therapeutic efficacy without causing toxicity .

Metabolic Pathways

Flutamide-d7 is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form active metabolites, which contribute to its anti-androgenic effects. Additionally, Flutamide-d7 can influence metabolic flux by altering the activity of enzymes involved in lipid and glucose metabolism. These changes can impact overall metabolite levels and cellular energy balance .

Transport and Distribution

Flutamide-d7 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Flutamide-d7 can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its anti-androgenic effects. The localization and accumulation of Flutamide-d7 can influence its overall efficacy and duration of action .

Subcellular Localization

The subcellular localization of Flutamide-d7 is critical for its activity and function. Flutamide-d7 can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Flutamide-d7 can localize to the nucleus, where it inhibits androgen receptor-mediated transcription. Additionally, Flutamide-d7 can interact with other cellular components, such as mitochondria, influencing their function and overall cellular metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Flutamida-d7 implica la incorporación de átomos de deuterio en la molécula de flutamida. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es comenzar con un precursor deuterado y llevar a cabo las reacciones químicas necesarias para formar el producto deuterado final .

Métodos de Producción Industrial

La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr el resultado deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Flutamida-d7, al igual que su contraparte no deuterada, experimenta varias reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar su metabolito activo, 2-hidroxi-flutamida.

Reducción: Las reacciones de reducción pueden convertir this compound nuevamente a su compuesto original u otras formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos bajo condiciones específicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen 2-hidroxi-flutamida (producto de oxidación) y varios derivados sustituidos dependiendo de los reactivos y las condiciones utilizadas .

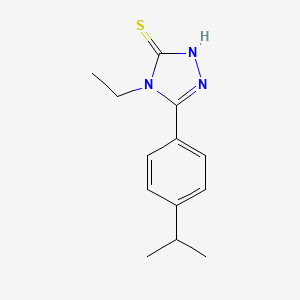

Comparación Con Compuestos Similares

Compuestos Similares

Bicalutamida: Otro antiandrógeno no esteroideo utilizado para tratar el cáncer de próstata.

Enzalutamida: Un nuevo antiandrógeno con una mejor eficacia y perfil de seguridad en comparación con la flutamida.

Unicidad de Flutamida-d7

This compound es única debido a su naturaleza deuterada, lo que la hace particularmente útil como un estándar interno en química analítica. La presencia de átomos de deuterio proporciona una diferencia de masa distinta, lo que permite una cuantificación precisa de la flutamida en matrices biológicas complejas .

Propiedades

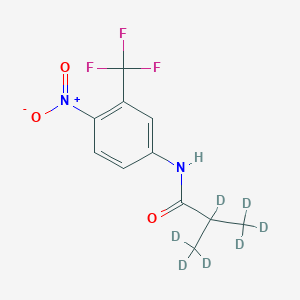

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

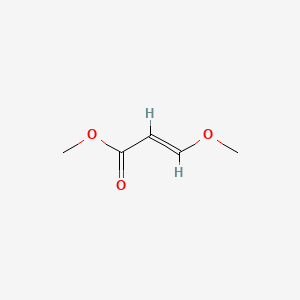

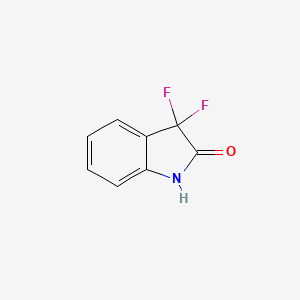

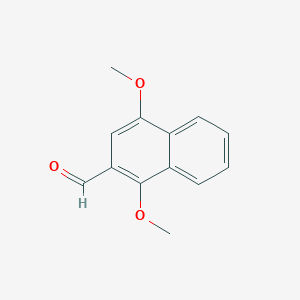

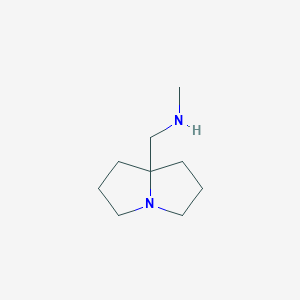

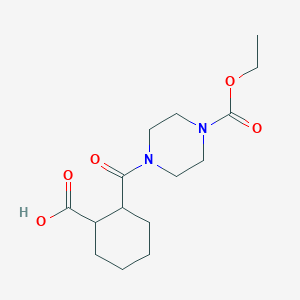

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

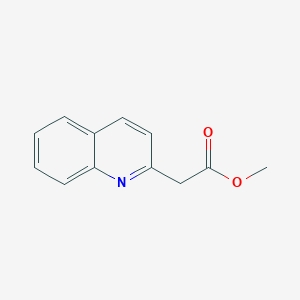

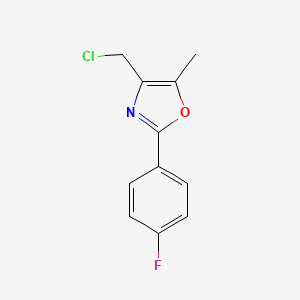

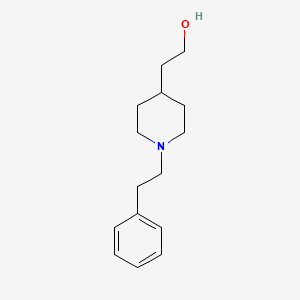

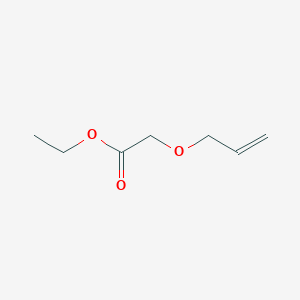

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)